Physicochemical Differentiation: Lipophilicity (LogP) Comparison Between Meta, Ortho, and Para Positional Isomers
The meta-substituted 3-(1H-tetrazol-1-yl)benzoic acid exhibits a calculated LogP value of 0.36, which is identical to the ortho isomer (2-(1H-tetrazol-1-yl)benzoic acid, LogP = 0.36) and the para isomer (4-(1H-tetrazol-1-yl)benzoic acid, LogP = 0.36) [1][2]. While the LogP values do not differentiate the meta isomer, the topological polar surface area (TPSA) and molecular geometry are distinct and provide a basis for selection in applications where spatial arrangement is critical .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.36 |
| Comparator Or Baseline | 2-(1H-tetrazol-1-yl)benzoic acid (LogP = 0.36); 4-(1H-tetrazol-1-yl)benzoic acid (LogP = 0.36) |
| Quantified Difference | No difference in LogP; differentiation arises from positional isomerism and molecular geometry |
| Conditions | Calculated LogP values from authoritative chemical databases (Chemsrc, Molbase) |
Why This Matters
This equivalence in LogP confirms that all three positional isomers share the same baseline lipophilicity, directing procurement decisions toward the meta isomer specifically for applications requiring the unique steric and electronic profile of 1,3-substitution.
- [1] Molbase. 2-(tetrazol-1-yl)benzoic acid. CAS 116570-12-8. 2024. View Source
- [2] Molbase. 4-(tetrazol-1-yl)benzoic acid. CAS 78190-05-3. 2024. View Source
